

Spectroscopic Profile of 1,1,1,2-Tetrabromobutane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,1,2-Tetrabromobutane

Cat. No.: B15482466

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **1,1,1,2-tetrabromobutane**, a halogenated alkane of interest in various chemical research domains. Due to the limited availability of experimental data for this specific isomer, this document presents high-quality predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is intended to serve as a valuable reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for **1,1,1,2-tetrabromobutane**. It is crucial to note that these are computationally generated predictions and should be used as a guide for the analysis of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ^1H and ^{13}C NMR data provide insights into the chemical environment of the hydrogen and carbon atoms within the **1,1,1,2-tetrabromobutane** molecule.

Table 1: Predicted ^1H NMR Data for **1,1,1,2-Tetrabromobutane**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.85	Triplet	1H	CH(Br)
2.60	Multiplet	2H	CH ₂
1.25	Triplet	3H	CH ₃

Table 2: Predicted ¹³C NMR Data for **1,1,1,2-Tetrabromobutane**

Chemical Shift (ppm)	Assignment
65.4	C(Br) ₃
55.2	CH(Br)
38.1	CH ₂
12.9	CH ₃

Infrared (IR) Spectroscopy

The predicted IR spectrum indicates the characteristic vibrational frequencies of the functional groups present in **1,1,1,2-tetrabromobutane**.

Table 3: Predicted IR Absorption Bands for **1,1,1,2-Tetrabromobutane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2975-2850	Medium-Strong	C-H stretching (alkane)
1465-1440	Medium	C-H bending (CH ₂)
1380-1365	Medium	C-H bending (CH ₃)
750-550	Strong	C-Br stretching

Mass Spectrometry (MS)

The predicted mass spectrum reveals the expected fragmentation pattern of **1,1,1,2-tetrabromobutane** under electron ionization. The presence of multiple bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments.

Table 4: Predicted Mass Spectrum Fragments for **1,1,1,2-Tetrabromobutane**

m/z	Predicted Fragment
293, 295, 297, 299	$[M-Br]^+$
215, 217, 219	$[M-Br_2-H]^+$
135, 137	$[C_4H_5Br]^+$
55	$[C_4H_7]^+$

Note: The presence of bromine isotopes (^{79}Br and ^{81}Br in approximately a 1:1 ratio) will lead to characteristic isotopic clusters for fragments containing bromine.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data. Specific parameters may need to be optimized for **1,1,1,2-tetrabromobutane**.

NMR Spectroscopy (1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-20 mg of the sample in a suitable deuterated solvent (e.g., $CDCl_3$, acetone- d_6) in a 5 mm NMR tube. The concentration should be adjusted to ensure a good signal-to-noise ratio.
- Instrument Setup:
 - Tune and match the probe for the respective nucleus (1H or ^{13}C).
 - Shim the magnetic field to achieve optimal homogeneity.
 - Set the appropriate spectral width, acquisition time, and relaxation delay. For ^{13}C NMR, a sufficient relaxation delay is crucial for quantitative analysis of non-protonated carbons.

- Data Acquisition:
 - Acquire the Free Induction Decay (FID) using a standard pulse sequence. For ^{13}C NMR, proton decoupling is typically applied to simplify the spectrum.
 - The number of scans should be optimized to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the spectrum.
 - Phase and baseline correct the spectrum.
 - Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (for a liquid sample):
 - Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top to create a thin liquid film.
 - Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the sample directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer or the clean ATR crystal.
 - Place the sample in the instrument's sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}). The number of scans can be increased to improve the signal-to-noise ratio.
- Data Processing:

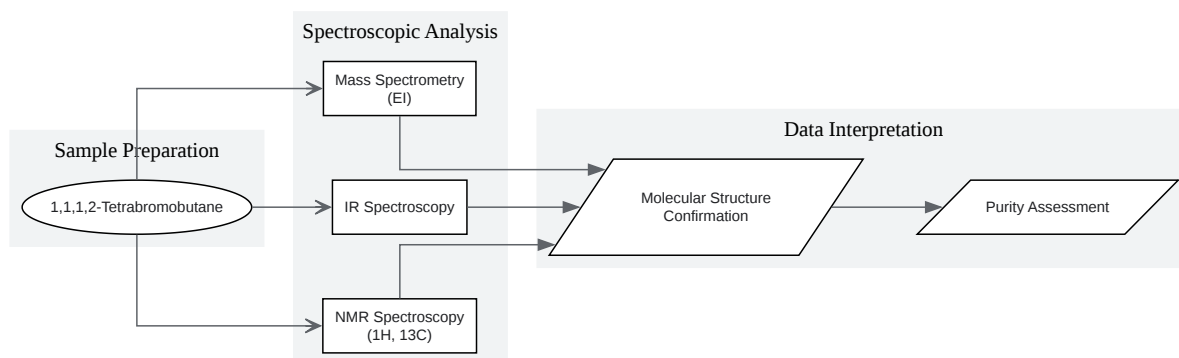
- The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) - Electron Ionization (EI)

- Sample Introduction: Introduce the sample into the ion source. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).
- Ionization:
 - The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the molecules to ionize and fragment.
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

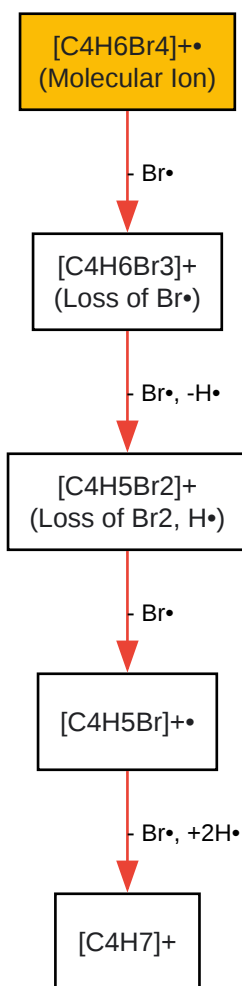
Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of **1,1,1,2-tetrabromobutane**.



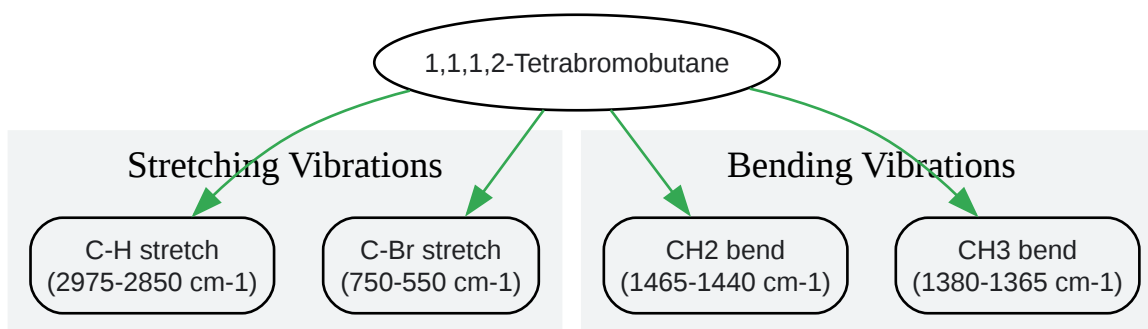
[Click to download full resolution via product page](#)

Spectroscopic analysis workflow.



[Click to download full resolution via product page](#)

Predicted MS fragmentation pathway.



[Click to download full resolution via product page](#)

Key predicted IR vibrational modes.

- To cite this document: BenchChem. [Spectroscopic Profile of 1,1,1,2-Tetrabromobutane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15482466#spectroscopic-data-for-1-1-1-2-tetrabromobutane-nmr-ir-ms\]](https://www.benchchem.com/product/b15482466#spectroscopic-data-for-1-1-1-2-tetrabromobutane-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com